3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide
CAS No.: 1448034-24-9
Cat. No.: VC7375900
Molecular Formula: C13H18ClNO4S2
Molecular Weight: 351.86
* For research use only. Not for human or veterinary use.
![3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide - 1448034-24-9](/images/structure/VC7375900.png)
Specification
CAS No. | 1448034-24-9 |
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Molecular Formula | C13H18ClNO4S2 |
Molecular Weight | 351.86 |
IUPAC Name | 3-chloro-4-methoxy-N-[(3-methoxythiolan-3-yl)methyl]benzenesulfonamide |
Standard InChI | InChI=1S/C13H18ClNO4S2/c1-18-12-4-3-10(7-11(12)14)21(16,17)15-8-13(19-2)5-6-20-9-13/h3-4,7,15H,5-6,8-9H2,1-2H3 |
Standard InChI Key | SGAXQTLKLHIXIL-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)S(=O)(=O)NCC2(CCSC2)OC)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Architecture
The compound features a benzene ring substituted at positions 3 and 4 with chlorine and methoxy groups, respectively. Attached to the benzene ring is a sulfonamide group (-SO₂NH-), where the nitrogen atom is further substituted with a [(3-methoxythiolan-3-yl)methyl] moiety. The thiolan (tetrahydrothiophene) ring is a five-membered sulfur-containing cyclic structure with a methoxy group at the 3-position .
Molecular Formula:
Based on structural analogs , the molecular formula is inferred as C₁₃H₁₇ClNO₄S₂, with a molecular weight of approximately 375.9 g/mol (calculated using PubChem’s molecular weight algorithm) .
Spectroscopic Characterization
Key analytical data for related sulfonamides suggest the following characterization methods:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR: Peaks corresponding to aromatic protons (δ 7.2–7.8 ppm), methoxy groups (δ 3.2–3.5 ppm), and thiolan ring protons (δ 2.5–3.0 ppm).
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¹³C NMR: Signals for the sulfonamide sulfur (δ 45–50 ppm) and thiolan carbons (δ 25–35 ppm).
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Mass Spectrometry (MS): A molecular ion peak at m/z 375.9 (M+H⁺) confirms the molecular weight .
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Infrared (IR) Spectroscopy: Stretching vibrations for S=O (1130–1370 cm⁻¹) and N-H (3300 cm⁻¹) groups.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of this compound likely involves a multi-step process:
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Sulfonylation: Reaction of 3-chloro-4-methoxybenzenesulfonyl chloride with 3-methoxythiolan-3-ylmethylamine in the presence of a base (e.g., triethylamine).
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Cyclization: Formation of the thiolan ring via intramolecular thiol-ene coupling or ring-closing metathesis .
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Functionalization: Introduction of the methoxy group via alkylation or nucleophilic substitution.
Key Reaction Conditions:
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Temperature: 0–25°C for sulfonamide bond formation.
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Solvents: Dichloromethane or tetrahydrofuran for polar intermediates .
Reactivity Profile
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Sulfonamide Group: Participates in acid-base reactions, forming salts with strong bases.
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Thiolan Ring: Susceptible to oxidation at the sulfur atom, yielding sulfoxide or sulfone derivatives .
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Methoxy Groups: Stable under basic conditions but hydrolyzable in strong acidic environments.
Pharmacological and Biological Implications
Predicted ADMET Properties
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Absorption: High lipophilicity (LogP ≈ 2.5) due to methoxy and thiolan groups, suggesting good membrane permeability .
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Metabolism: Hepatic oxidation of the thiolan ring and O-demethylation .
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Toxicity: Potential for sulfonamide hypersensitivity reactions, necessitating preclinical safety assessments.
Research Applications and Future Directions
Current Applications
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Medicinal Chemistry: Lead compound for designing protease inhibitors and kinase modulators .
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Material Science: Functionalization of polymers via sulfonamide linkages.
Knowledge Gaps and Opportunities
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